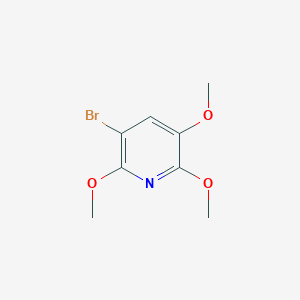

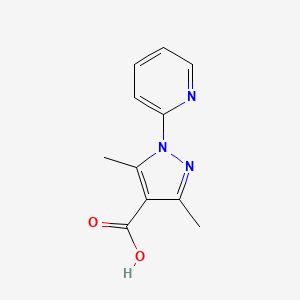

![molecular formula C10H7ClN2O3 B3033628 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid CAS No. 1092400-83-3](/img/structure/B3033628.png)

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Übersicht

Beschreibung

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid, also known as CMODA, is a synthetic compound with a wide range of applications in scientific research. It is an effective reagent for the synthesis of various compounds, and has been studied for its potential use in various biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Effective Synthesis Method : A study developed an effective method for synthesizing 2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid, using thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one. This method yielded the desired compound with a total yield of 90% and can be used for preparing related compounds, including isomeric vic-carbamimidoyl(hetero)aromatic carboxylic acids (Tkachuk et al., 2020).

Synthesis via Selective Oxidation : A new approach was suggested for synthesizing 4and 3-(5-R-1,2,4-oxadiazol-3-yl)benzoic acids. This involved the selective oxidation of 5-R-3-tolyl-1,2,4-oxadiazoles with air oxygen in the presence of a catalytic system based on cobalt acetate, resulting in higher yields and shorter steps compared to previous methods (Krasouskaya et al., 2015).

Applications in Other Fields

Use in Plant Growth Regulators : Research explored synthetic routes to o-carboxyphenyl derivatives of certain heterocyclic compounds, including 2-(5-phenyl-1,2,4-oxadiazol-2-yl)benzoic acid, for testing as plant growth regulators (Harris & Huppatz, 1978).

Solid-phase Synthesis : The synthesis of 3,5-substituted 1,2,4-oxadiazoles on a solid support was described. Benzoic acids bound to the Wang linker on a polystyrene resin are activated and allowed to react with N-hydroxyamidines, converting into 1,2,4-oxadiazoles at 125°C (Sams & Lau, 1999).

Potential Antibacterial and Antitubercular Agents

- Antibacterial and Antitubercular Activities : A study synthesized a novel series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and derived oxadiazole, triazole, and pyrrole ring systems. Some compounds demonstrated significant antibacterial and antitubercular activities (Joshi et al., 2008).

Chemical Properties and Reactions

- Multifunctional Synthon : The chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan were examined for its potential as a synthon in synthesizing 1,2,5-oxadiazole derivatives. This included studying acylation, oxidation, and reactions with N- and S-nucleophilic reagents (Stepanov et al., 2019).

Wirkmechanismus

Target of Action

It is known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors .

Mode of Action

Based on its structural similarity to other benzoic acid derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Benzoic acid derivatives can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

Benzoic acid derivatives are generally well-absorbed and can be metabolized in the liver .

Result of Action

Benzoic acid derivatives can have various effects depending on their specific targets and the biochemical pathways they influence .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .

Biochemische Analyse

Biochemical Properties

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . By inhibiting these enzymes, this compound can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, it may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in inflammatory responses, leading to a reduction in the production of inflammatory cytokines . Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity. For instance, this compound can bind to the active site of cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation . Additionally, this compound may interact with transcription factors, altering their ability to regulate gene expression and thereby modulating cellular responses.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. In terms of long-term effects, this compound has been observed to maintain its anti-inflammatory properties over extended periods, making it a promising candidate for chronic inflammatory conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and analgesic effects without causing adverse reactions . At higher doses, it can lead to toxicity and adverse effects, such as gastrointestinal irritation and liver damage. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its metabolism by liver enzymes, leading to the formation of metabolites that can be excreted from the body . This compound can also influence metabolic flux by modulating the activity of enzymes involved in the synthesis and degradation of bioactive molecules, thereby affecting overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cells, this compound can be distributed to various cellular compartments, where it exerts its effects . The presence of specific binding proteins can facilitate its transport to target sites, enhancing its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific organelles and enhancing its functional effects.

Eigenschaften

IUPAC Name |

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3/c11-5-8-12-9(13-16-8)6-2-1-3-7(4-6)10(14)15/h1-4H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANSZKTWZSNNQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=NOC(=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101215435 | |

| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092400-83-3 | |

| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092400-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,7-Dimethyl-1-(((4-(5-(trifluoromethyl)(2-pyridyl))piperazinyl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B3033546.png)

![2-[(2-Amino-5-ethylphenyl)dithio]-4-ethylaniline](/img/structure/B3033547.png)

![1-(2-Chloro-6-fluoro-benzyl)-[1,4]diazepane dihydrochloride](/img/structure/B3033549.png)

![2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide](/img/structure/B3033553.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine](/img/structure/B3033556.png)

![1-[(3,4-Dimethoxyphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B3033561.png)